
Phosphonic acid, (1-methylethyl)-, dibutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (1-methylethyl)-, dibutyl ester is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is known for its versatility and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, (1-methylethyl)-, dibutyl ester can be synthesized through the esterification of phosphonic acid with butanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (1-methylethyl)-, dibutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or amines.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phosphonic acid esters.
Scientific Research Applications
Phosphonic acid, (1-methylethyl)-, dibutyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Employed in the study of enzyme inhibition and as a model compound for understanding biological phosphorus chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and as an additive in lubricants.
Mechanism of Action
The mechanism by which phosphonic acid, (1-methylethyl)-, dibutyl ester exerts its effects involves the interaction of its phosphorus atom with various molecular targets. The compound can form strong bonds with metal ions and enzymes, inhibiting their activity. This interaction is crucial in its role as an enzyme inhibitor and in its industrial applications as a flame retardant.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, bis(1-methylethyl) ester
- Phosphonic acid, methyl-, dipentyl ester
- Phosphonic acid, P-acetyl-, bis(1-methylethyl) ester
Uniqueness
Phosphonic acid, (1-methylethyl)-, dibutyl ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Properties
CAS No. |
919-21-1 |
|---|---|
Molecular Formula |
C11H25O3P |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
1-[butoxy(propan-2-yl)phosphoryl]oxybutane |
InChI |
InChI=1S/C11H25O3P/c1-5-7-9-13-15(12,11(3)4)14-10-8-6-2/h11H,5-10H2,1-4H3 |
InChI Key |
VKCOKGXTJTZOOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C(C)C)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14750333.png)
![2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene](/img/structure/B14750338.png)
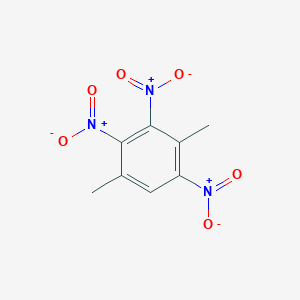


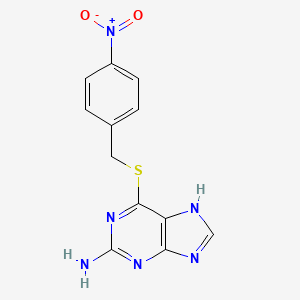
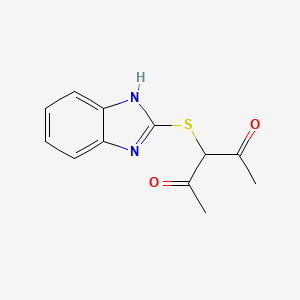

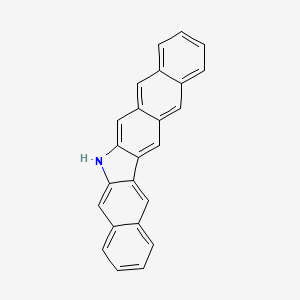

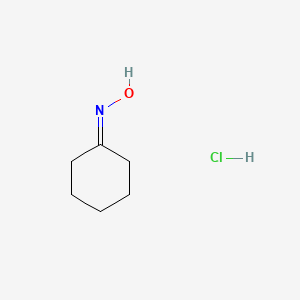
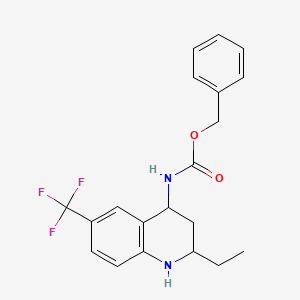

![Bicyclo[3.2.1]oct-2-ene-2-carbonitrile](/img/structure/B14750440.png)
